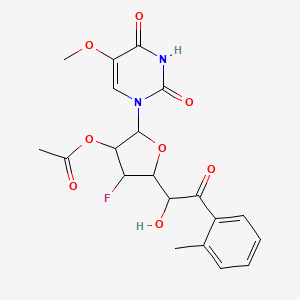![molecular formula C50H38N4 B12098760 4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile](/img/structure/B12098760.png)
4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile is a complex organic compound known for its unique photophysical properties. It is primarily used in the field of organic electronics, particularly in thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs). The compound’s structure allows it to exhibit high photoluminescence quantum yields and efficient charge-transporting capabilities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the acridine derivative: This involves the reaction of 9,9-dimethyl-9,10-dihydroacridine with a suitable halogenated benzene derivative under basic conditions.
Coupling reaction: The acridine derivative is then coupled with a phthalonitrile derivative using a palladium-catalyzed cross-coupling reaction.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and automated purification systems are employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the acridine moiety, using electrophilic or nucleophilic reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of a suitable catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in the formation of reduced derivatives .
Applications De Recherche Scientifique
4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile has a wide range of applications in scientific research:
Medicine: Explored for use in photodynamic therapy and as a fluorescent probe for detecting biological molecules.
Industry: Employed in the production of high-efficiency OLEDs and other optoelectronic devices
Mécanisme D'action
The mechanism by which 4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile exerts its effects is primarily based on its ability to undergo thermally activated delayed fluorescence (TADF). This involves the reverse intersystem crossing from the triplet excited state to the singlet excited state, followed by radiative decay to the ground state, resulting in the emission of light. The molecular targets and pathways involved include the interaction with host materials in OLEDs, leading to efficient energy transfer and light emission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]sulfone: Another TADF material with similar photophysical properties but different chemical structure.
Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone: A green TADF emitter with a different emission wavelength and photophysical characteristics.
Uniqueness
4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile is unique due to its specific structural features that allow for high photoluminescence quantum yields and efficient charge-transporting capabilities. Its ability to function as a blue dopant material in TADF-OLED devices sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C50H38N4 |
|---|---|
Poids moléculaire |
694.9 g/mol |
Nom IUPAC |
4,5-bis[4-(9,9-dimethylacridin-10-yl)phenyl]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C50H38N4/c1-49(2)41-13-5-9-17-45(41)53(46-18-10-6-14-42(46)49)37-25-21-33(22-26-37)39-29-35(31-51)36(32-52)30-40(39)34-23-27-38(28-24-34)54-47-19-11-7-15-43(47)50(3,4)44-16-8-12-20-48(44)54/h5-30H,1-4H3 |
Clé InChI |
ACWZCRCBTKBMGC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)C5=C(C=C(C(=C5)C#N)C#N)C6=CC=C(C=C6)N7C8=CC=CC=C8C(C9=CC=CC=C97)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[[(rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole](/img/structure/B12098705.png)



![(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12098726.png)
![2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid](/img/structure/B12098727.png)
![Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-](/img/structure/B12098733.png)



